4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMABN and is a derivative of benzoic acid. DMABN has a unique structure that makes it an attractive candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
DMABN has been used in various scientific research applications due to its unique chemical structure. One of the primary research applications of DMABN is in the development of fluorescent probes for imaging biological systems. DMABN has been shown to have excellent fluorescent properties, making it an attractive candidate for the development of imaging probes. DMABN has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of DMABN is not fully understood. However, it is believed that DMABN works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins, which can have various effects on the body.
Biochemical and Physiological Effects
DMABN has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that DMABN has anti-inflammatory and antioxidant properties. DMABN has also been shown to have potential anticancer properties, as it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DMABN is its fluorescent properties, which make it an attractive candidate for the development of imaging probes. DMABN is also relatively easy to synthesize, making it accessible to most laboratories. However, one of the limitations of DMABN is its potential toxicity. Further studies are needed to determine the toxicity of DMABN and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on DMABN. One of the primary areas of research is the development of new drugs for the treatment of various diseases. DMABN has shown potential anticancer properties, and further studies are needed to determine its efficacy in the treatment of cancer. Additionally, further studies are needed to determine the toxicity of DMABN and its potential side effects. Finally, research is needed to determine the full mechanism of action of DMABN and its potential applications in various fields.
Conclusion
In conclusion, 4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABN has a unique structure that makes it an attractive candidate for various research applications. The synthesis method of DMABN is relatively straightforward, and it has been used in various scientific research applications, including the development of fluorescent probes for imaging biological systems and the development of new drugs for the treatment of various diseases. DMABN has shown potential anticancer properties, and further studies are needed to determine its efficacy in the treatment of cancer. Finally, research is needed to determine the full mechanism of action of DMABN and its potential applications in various fields.
Synthesemethoden
The synthesis of DMABN involves the reaction of 2,5-dimethylaniline with acetylacetone to form a beta-diketone intermediate. This intermediate is then reacted with benzoyl chloride to form DMABN. The synthesis method of DMABN is relatively straightforward and can be achieved using simple laboratory techniques.
Eigenschaften
IUPAC Name |
4-[(Z)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-3-4-13(2)17(9-12)21-18(22)16(11-20)10-14-5-7-15(8-6-14)19(23)24/h3-10H,1-2H3,(H,21,22)(H,23,24)/b16-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCGMJQKZQEBW-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.